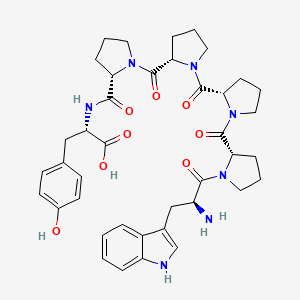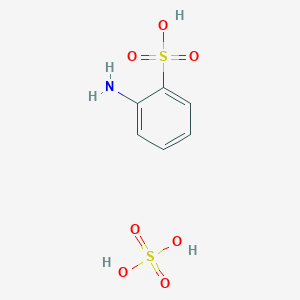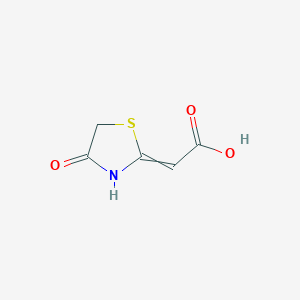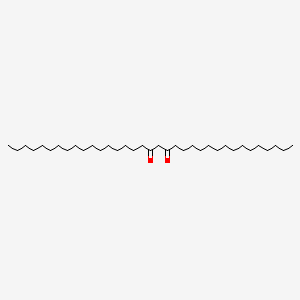
16,18-Pentatriacontanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,18-Pentatriacontanedione is a chemical compound with the molecular formula C35H68O2 . It is a diketone, meaning it contains two ketone functional groups. The structure of this compound consists of a long hydrocarbon chain with ketone groups at the 16th and 18th positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16,18-Pentatriacontanedione typically involves the oxidation of long-chain hydrocarbons. One common method is the controlled oxidation of pentatriacontane, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under specific conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of long-chain alkanes. This process is optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 16,18-Pentatriacontanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
16,18-Pentatriacontanedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 16,18-Pentatriacontanedione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their properties .
Comparaison Avec Des Composés Similaires
Pentatriacontane: A long-chain hydrocarbon without ketone groups.
Hexatriacontanedione: A diketone with ketone groups at different positions.
Octatriacontanedione: A diketone with a longer hydrocarbon chain.
Uniqueness: 16,18-Pentatriacontanedione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions with other molecules, making it valuable in various applications .
Propriétés
Numéro CAS |
64683-28-9 |
|---|---|
Formule moléculaire |
C35H68O2 |
Poids moléculaire |
520.9 g/mol |
Nom IUPAC |
pentatriacontane-16,18-dione |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-35(37)33-34(36)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
Clé InChI |
WCIZYPZCFNITGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
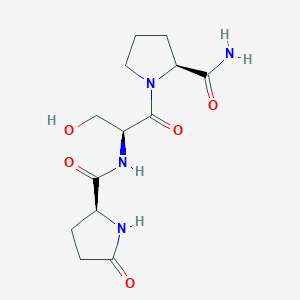
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
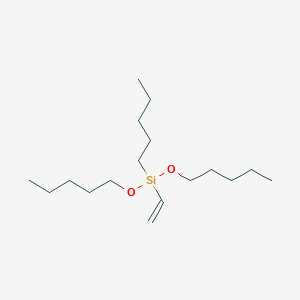
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
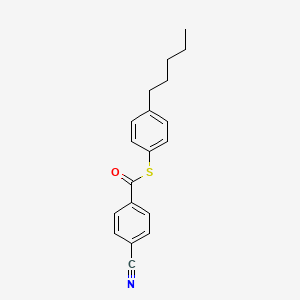
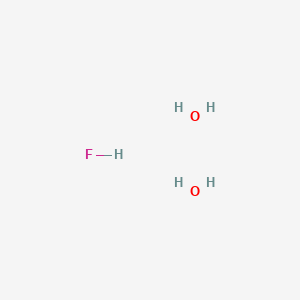
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
